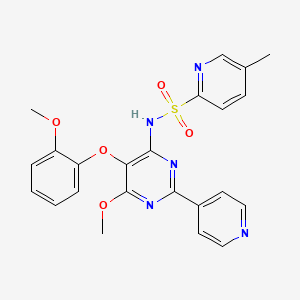







|
REACTION_CXSMILES
|
[Na].Cl[C:3]1[N:8]=[C:7]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:6]=[C:5]([NH:15][S:16]([C:19]2[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][N:20]=2)(=[O:18])=[O:17])[C:4]=1[O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[O:33][CH3:34].[CH3:35][OH:36]>>[CH3:35][O:36][C:3]1[N:8]=[C:7]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:6]=[C:5]([NH:15][S:16]([C:19]2[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][N:20]=2)(=[O:18])=[O:17])[C:4]=1[O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[O:33][CH3:34] |^1:0|
|


|
Name
|
|
|
Quantity
|
6.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
14.52 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=NC(=N1)C1=CC=NC=C1)NS(=O)(=O)C1=NC=C(C=C1)C)OC1=C(C=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 5 days until completion of the reaction
|
|
Duration
|
5 d
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo to half its volume upon which the crude
|
|
Type
|
CUSTOM
|
|
Details
|
reaction product
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated as a sodium salt
|
|
Type
|
FILTRATION
|
|
Details
|
It was filtered off by suction
|
|
Type
|
CUSTOM
|
|
Details
|
dried in a high vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was dissolved in water
|
|
Type
|
ADDITION
|
|
Details
|
made acidic by addition of acetic acid
|
|
Type
|
EXTRACTION
|
|
Details
|
The precipitating free sulfonamide was extracted into Me2Cl2
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Mg2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
the crystalline solid that had formed
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
It was then dried in a high vacuum for 12 h at 120° C.
|
|
Duration
|
12 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=NC(=N1)C1=CC=NC=C1)NS(=O)(=O)C1=NC=C(C=C1)C)OC1=C(C=CC=C1)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |